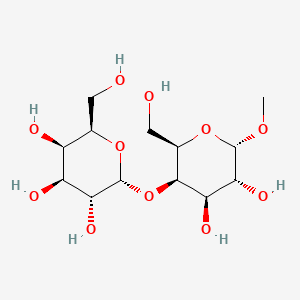

alpha-D-Gal-(1->4)-alpha-D-Gal-OMe

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIYFZSHCGBPP-OVGWDEKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215585 | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67145-39-5 | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67145-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Synthetic Approaches to Oligosaccharides Bearing Alpha 1,4 Galactosyl Linkages

The chemical synthesis of oligosaccharides, particularly those with specific linkages like the alpha-1,4-galactosyl bond, has historically been a challenging endeavor. Early methods often resulted in low yields and mixtures of isomers that were difficult to separate.

For instance, an early attempt at synthesizing the related disaccharide Gal-α-(1→4)-Gal-α-OMe using a Koenigs-Knorr glycosylation method yielded an inseparable mixture of the desired product and its anomeric isomer in a low combined yield. publish.csiro.au Enzymatic approaches have also been explored. For example, a transglycosylation reaction catalyzed by β-galactanase produced the desired disaccharide but in a very low yield, along with a trisaccharide byproduct. publish.csiro.au

More modern synthetic strategies have shown significant improvements. One successful approach for a related β-linked disaccharide involved the glycosylation of a protected methyl α-D-galactopyranoside with a D-galactopyranosyl trichloroacetimidate (B1259523) donor, followed by deprotection, resulting in a much higher yield. publish.csiro.au Chemoenzymatic syntheses have also proven to be efficient for producing α-Gal trisaccharides and their analogs. nih.gov These methods often offer advantages in terms of reagent availability, scalability, and the potential for creating derivatives. nih.gov

Rationale for Academic Research on Methyl Alpha D Galactopyranosyl 1 >4 Alpha D Galactopyranoside Alpha D Gal 1 >4 Alpha D Gal Ome

Spectroscopic Techniques for Glycosidic Linkage Confirmation and Anomeric Configuration

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural determination of oligosaccharides in a non-destructive manner. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular architecture can be constructed.

The first step in NMR analysis is the assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum to specific atoms in the molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment. The formation of a glycosidic bond and the presence of the methyl aglycon cause predictable changes in the chemical shifts of the involved and neighboring atoms compared to the free monosaccharides.

The anomeric protons (H1) are particularly diagnostic. In alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, there are two such protons: one on the reducing galactose residue (Gal) attached to the methyl group, and one on the non-reducing galactose residue (Gal'). Their signals typically appear in a distinct region of the ¹H NMR spectrum (around 4.8-5.3 ppm). The alpha anomeric configuration is confirmed by the small scalar coupling constant (³JH1,H2) of approximately 3-4 Hz, which reflects the gauche (~60°) dihedral angle between H1 and H2.

Similarly, the anomeric carbons (C1) have characteristic chemical shifts in the ¹³C NMR spectrum (around 95-105 ppm). The carbon atom involved in the glycosidic linkage (C4 of the Gal residue) experiences a significant downfield shift (glycosylation shift) of about 8-10 ppm compared to its position in the free monosaccharide, providing strong evidence for the 1->4 linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for alpha-D-Gal-(1->4)-alpha-D-Gal-OMe in D₂O Note: These are representative chemical shifts. Actual values can vary based on solvent, temperature, and pH.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Reducing Galactose (Gal) | ||

| H1 | ~4.90 (d, J ≈ 3.7 Hz) | ~100.2 |

| H2 | ~3.85 | ~69.1 |

| H3 | ~3.92 | ~70.2 |

| H4 | ~4.15 | ~78.0* |

| H5 | ~4.20 | ~71.8 |

| H6a, H6b | ~3.78 | ~62.0 |

| OMe | ~3.41 (s) | ~56.0 |

| Non-reducing Galactose (Gal') | ||

| H1' | ~5.25 (d, J ≈ 3.8 Hz) | ~99.5 |

| H2' | ~3.83 | ~69.0 |

| H3' | ~3.90 | ~70.0 |

| H4' | ~4.00 | ~70.1 |

| H5' | ~4.08 | ~71.5 |

| H6a', H6b' | ~3.75 | ~61.9 |

*Denotes the glycosylated carbon, showing a significant downfield shift.

While 1D NMR provides the initial data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the connectivity between sugar residues. researchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear experiments reveal proton-proton couplings. A COSY spectrum shows correlations between protons that are coupled through two or three bonds (e.g., H1 to H2, H2 to H3). TOCSY extends this, revealing correlations between all protons within a single spin system (i.e., within one monosaccharide ring). researchgate.net This allows for the complete assignment of all protons belonging to the Gal residue and all protons of the Gal' residue, starting from their well-resolved anomeric proton signals.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. By overlaying an HSQC spectrum with COSY and TOCSY data, the ¹³C signals for each residue can be definitively assigned once the proton assignments are known.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying the glycosidic linkage. It detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. The key correlation for confirming the (1→4) linkage in alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is a cross-peak between the anomeric proton of the non-reducing unit (H1') and the C4 atom of the reducing unit. Another key HMBC correlation would be observed between the anomeric proton of the reducing unit (H1) and the carbon of the methyl group (OMe).

Table 2: Key 2D NMR Correlations for Linkage Confirmation

| 2D NMR Experiment | Key Correlation | Information Gained |

| HMBC | H1' (Gal') ↔ C4 (Gal) | Confirms the (1→4) glycosidic linkage. |

| HMBC | H1 (Gal) ↔ C (OMe) | Confirms the methyl glycoside at the reducing end. |

| COSY/TOCSY | H1' ↔ H2' ↔ H3' ↔ H4' ↔ H5' ↔ H6' | Assigns all protons within the non-reducing galactose ring. |

| COSY/TOCSY | H1 ↔ H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6 | Assigns all protons within the reducing galactose ring. |

| HSQC | H1/C1, H2/C2, etc. | Assigns all carbons by correlating them to their attached protons. |

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect spatial proximity between protons, irrespective of through-bond connectivity. columbia.edulibretexts.org Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). columbia.edu

This is invaluable for confirming the glycosidic linkage and determining the molecule's preferred 3D conformation. For alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, the most critical observation is a NOESY cross-peak between the anomeric proton of the non-reducing unit (H1') and the proton on the linkage carbon of the reducing unit (H4). This provides direct evidence of the (1→4) linkage. Additional inter-residue NOEs, such as between H1' and H3 or H5 of the reducing unit, can further define the conformational preferences around the glycosidic bond, described by the phi (Φ) and psi (Ψ) dihedral angles.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a complementary technique that provides precise molecular weight information and, through fragmentation analysis, can confirm the sequence of monosaccharide units.

ESI-MS and MALDI-TOF MS are soft ionization techniques that allow large, non-volatile molecules like oligosaccharides to be ionized and transferred into the gas phase without significant degradation.

ESI-MS is particularly well-suited for analyzing samples in solution and typically produces multiply charged ions, though for a disaccharide, singly charged species are most common. It is highly sensitive and easily coupled to liquid chromatography (LC) for analysis of complex mixtures.

MALDI-TOF MS involves co-crystallizing the analyte with a UV-absorbing matrix. A laser pulse desorbs and ionizes the sample, and the time-of-flight analyzer provides high-resolution mass data. It is known for its high throughput and tolerance for salts.

For alpha-D-Gal-(1->4)-alpha-D-Gal-OMe (C₁₃H₂₄O₁₁), high-resolution mass spectrometry would be used to confirm its elemental composition. The expected monoisotopic mass is 356.1319 Da. In practice, the compound is typically observed as an adduct with a cation, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Table 3: Predicted m/z Values for alpha-D-Gal-(1->4)-alpha-D-Gal-OMe in MS

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | [C₁₃H₂₅O₁₁]⁺ | 357.1391 |

| [M+Na]⁺ | [C₁₃H₂₄O₁₁Na]⁺ | 379.1211 |

| [M+K]⁺ | [C₁₃H₂₄O₁₁K]⁺ | 395.0950 |

Tandem Mass Spectrometry (MS/MS) for Sequence and Linkage Determination of Glycans

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of oligosaccharides, including the determination of sequence and glycosidic linkage positions. nih.gov The process involves the selection of a specific precursor ion of the molecule of interest, which is then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are mass-analyzed to produce an MS/MS spectrum. nih.gov

For alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, MS/MS analysis would confirm the disaccharide sequence and the (1->4) linkage. Fragmentation primarily occurs at the glycosidic bond, leading to characteristic B- and Y-ions, which confirm the mass of the individual galactose units. Cross-ring cleavages (A- and X-ions) provide definitive information about the linkage position. For instance, the fragmentation pattern of a (1->4)-linked disaccharide is distinct from that of a (1->2), (1->3), or (1->6) linked isomer, allowing for unambiguous identification. nih.gov The methylation at the anomeric carbon (OMe) provides a stable, non-reducing end, which simplifies the mass spectra.

Table 1: Representative Fragment Ions in MS/MS Analysis of a Glycan

| Ion Type | Cleavage Type | Information Provided |

|---|---|---|

| B- and Y-ions | Glycosidic Bond | Monosaccharide sequence and mass |

| A- and X-ions | Cross-Ring | Linkage position between units |

This high-sensitivity technique is crucial for analyzing small sample quantities and complex mixtures, making it a cornerstone of modern glycomics. nih.gov

Conformational Studies and Glycosidic Torsion Angle Determination

Experimental Determination of Glycosidic Torsion Angles (φ, ψ) in Solution

In solution, the conformation of oligosaccharides is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the measurement of the Nuclear Overhauser Effect (NOE). nih.gov NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it highly sensitive to internuclear distances of less than 5 Å.

For alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, key NOEs would be observed between protons on opposite sides of the glycosidic linkage, such as the H1' proton of the non-reducing galactose and the H4 proton of the methylated galactose. Measuring a series of such inter-residue NOEs allows for the calculation of average internuclear distances, which can then be used to define the preferred (φ, ψ) angles in solution. nih.gov

Dynamic Conformational Behavior and Flexibility in Aqueous Environments

Oligosaccharides in solution are not rigid structures but exist as a dynamic ensemble of conformers that rapidly interconvert. ic.ac.uk The glycosidic linkage allows for considerable flexibility, meaning the molecule does not adopt a single pair of (φ, ψ) angles but rather explores a range of conformations.

To understand this dynamic behavior, experimental NMR data is often combined with computational methods like Metropolis Monte Carlo or Molecular Dynamics (MD) simulations. nih.govresearchgate.net These simulations model the movement of the molecule over time, providing a detailed picture of the conformational landscape. The results can be visualized as a free energy map, which shows the most probable (lowest energy) conformational regions for the (φ, ψ) torsion angles. Studies on structurally related α-(1→4) linked disaccharides show that rigid models often fail to account for experimental NOE data, highlighting the importance of considering the molecule's flexibility. nih.gov

Application of X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. nih.govdartmouth.edu The technique involves directing X-rays at a single crystal of the compound. The X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. From this pattern, an electron density map can be calculated, which reveals the exact position of each atom in the crystal lattice. nobelprize.org

If a suitable single crystal of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe could be grown, X-ray crystallography would provide a static, high-resolution snapshot of its conformation. This would include precise measurements of bond lengths, bond angles, and the glycosidic torsion angles (φ, ψ) in the crystalline form. nih.gov Furthermore, the analysis would reveal the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. While crystallographic data for this specific methylated disaccharide is not widely published, the technique has been successfully applied to numerous other saccharides, providing foundational insights into their solid-state structures. nih.govresearchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral and Conformational Features

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the chiral and conformational properties of molecules. kud.ac.inlibretexts.org As a chiral molecule, alpha-D-Gal-(1->4)-alpha-D-Gal-OMe interacts differently with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the variation in the angle of optical rotation as a function of the wavelength of light. wikipedia.org A chiral molecule will rotate the plane of polarized light, and the magnitude and sign of this rotation change with wavelength. The resulting ORD curve, particularly in the region of an absorption band (known as the Cotton effect), is characteristic of the molecule's stereochemistry and conformation. libretexts.org

Both CD and ORD can be used to study the conformational features of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe in solution and monitor how its conformation might change in response to variations in temperature, solvent, or binding to other molecules. nih.gov

Interactions with Carbohydrate-Binding Proteins (Lectins and Glycan Receptors)

Binding Specificity and Affinity Characterization using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

The binding of α-D-Gal-(1->4)-α-D-Gal-OMe and related structures to various lectins and glycan-binding proteins has been quantitatively characterized using biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). nih.gov These techniques provide detailed information on the thermodynamics and kinetics of these interactions.

For instance, ITC has been employed to determine the binding affinities (KD) of various ligands to the N-terminal domain of Galectin-4 (Gal-4N). nih.gov These experiments reveal that the binding is an enthalpy-driven process, which is a common characteristic of many carbohydrate-protein interactions. nih.gov While direct ITC data for α-D-Gal-(1->4)-α-D-Gal-OMe is not specified in the provided context, studies on similar structures provide valuable insights. For example, the binding of A and B blood group antigen tetrasaccharides to Gal-4N showed KD values in the range of 10-4 to 10-5 M. nih.gov It was observed that B antigens, which have a terminal α-galactose residue, consistently bind more strongly than A antigens, which have a terminal α-N-acetylgalactosamine. nih.gov

SPR is another powerful technique used to measure the kinetics of binding and dissociation, providing on-rate (kon) and off-rate (koff) constants. nih.gov The dynamic approach in SPR analysis allows for the accurate modeling of the interaction phases to determine these kinetic parameters. nih.gov

Interactive Table: Binding Affinities of A and B Blood Group Antigens to Galectin-4N Determined by ITC

| Ligand | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| A-tetrasaccharide type-1 | 150 | -8.2 | 2.9 |

| B-tetrasaccharide type-1 | 80 | -8.9 | 3.2 |

| A-tetrasaccharide type-2 | 140 | -8.5 | 3.2 |

| B-tetrasaccharide type-2 | 70 | -9.2 | 3.4 |

| A-tetrasaccharide type-6 | 200 | -7.5 | 2.5 |

| B-tetrasaccharide type-6 | 40 | -10.5 | 4.4 |

Data adapted from ITC experiments on A and B antigen tetrasaccharides binding to Gal-4N. nih.gov

Structural Basis of Glycan-Protein Recognition (e.g., Co-crystallization studies, molecular docking)

The structural underpinnings of how proteins recognize the α-D-Gal-(1->4)-α-D-Gal epitope are elucidated through X-ray co-crystallization and molecular docking studies. These methods provide atomic-level details of the interactions. nih.govresearchgate.net

A notable example is the crystal structure of the α-galactosyl binding lectin from the mushroom Lyophyllum decastes (LDL), which has been solved at a high resolution. nih.gov Co-crystallization of LDL with globotriose (B1671595), a trisaccharide containing the α-D-Gal-(1->4)-α-D-Gal moiety, has shed light on the specific hydrogen bonding and van der Waals interactions that govern recognition. nih.gov The structure reveals a unique lectin fold, and the complex highlights the key amino acid residues in the binding pocket that interact with the hydroxyl groups of the galactose residues. nih.gov

Molecular docking simulations complement experimental data by predicting the binding modes of ligands like α-D-Gal-(1->4)-α-D-Gal-OMe within the carbohydrate-binding sites of proteins. researchgate.net These computational models help in understanding the preferred conformations of the glycan and the specific contacts that contribute to binding affinity and specificity. For instance, the hydrogen bonding patterns of the Streptococcus suis adhesin with the Galα1-4Gal disaccharide were determined using derivatives of the receptor, identifying the essential hydroxyl groups for binding. nih.gov

Role in Modulating Pathogen Adhesion and Host-Pathogen Interactions (e.g., Bacterial adhesins recognizing alpha-Gal epitopes)

The α-D-Gal-(1->4)-α-D-Gal epitope is a critical target for pathogen adhesion to host cells. Several bacterial adhesins have been identified that specifically recognize this structure, facilitating colonization and infection.

A well-studied example is the PapG adhesin located at the tip of P-fimbriae of uropathogenic Escherichia coli (UPEC). nih.gov This adhesin specifically binds to the Gal(α1-4)Gal moiety present on glycolipids on the surface of uroepithelial cells, a crucial step in the pathogenesis of urinary tract infections, particularly pyelonephritis. nih.gov Studies have shown that UPEC strains lacking the PapG adhesin are unable to cause kidney infections in primate models, underscoring the importance of this interaction. nih.gov

Similarly, Streptococcus suis, a bacterium that causes meningitis and septicemia in pigs and occasionally humans, possesses an adhesin that recognizes the Galα1-4Gal disaccharide. nih.gov This adhesin has been purified and shown to be highly immunogenic. nih.gov The interaction of this adhesin with its glycan receptor is essential for the bacterium's virulence. nih.gov

Antibody Recognition and Immunological Research Applications (as a research probe or hapten)

Generation and Characterization of Monoclonal and Polyclonal Antibodies Targeting Alpha-1,4-Galactosyl Epitopes

The α-D-Gal-(1->4)-α-D-Gal epitope is immunogenic and can elicit the production of specific antibodies. Both monoclonal and polyclonal antibodies targeting this epitope have been generated and characterized for various research purposes.

For example, monoclonal anti-P1 antibodies have been produced by immunizing mice. nih.govpsu.edu These antibodies show high specificity for the Galα1-4Galβ1-4GlcNAc sequence and are valuable tools for studying the P1 blood group antigen. nih.govpsu.edu Similarly, monoclonal anti-NOR antibodies, which recognize epitopes terminating in Galα1-4GalNAc, have been generated by immunizing mice with a synthetic NOR-trisaccharide conjugated to a carrier protein. nih.govpsu.edu

Natural antibodies recognizing α-1,4-galactosyl epitopes are also found in human sera. nih.govpsu.edu For instance, individuals with the P2 blood group phenotype, who lack the P1 antigen, can have natural anti-P1 antibodies. nih.govpsu.edu The specificity of these natural antibodies has been investigated through inhibition studies using synthetic oligosaccharides, including α-D-Gal-(1->4)-α-D-Gal. psu.edu

Utilization of Alpha-D-Gal-(1->4)-alpha-D-Gal-OMe as a Hapten or Immunological Probe in In Vitro Systems

Due to its ability to be recognized by specific antibodies, α-D-Gal-(1->4)-α-D-Gal-OMe and related structures are widely used as haptens and immunological probes in various in vitro assays. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

In enzyme-linked immunosorbent assays (ELISA), synthetic oligosaccharides like α-D-Gal-(1->4)-α-D-Gal can be conjugated to polyacrylamide or other carriers and used to coat microtiter plates. psu.edu These plates can then be used to capture and quantify specific antibodies from serum samples. Inhibition ELISA, where the binding of an antibody to the coated antigen is inhibited by the free oligosaccharide in solution, is a common method to determine the fine specificity of antibodies. psu.edu

Furthermore, these synthetic glycans serve as essential tools in affinity chromatography for the purification of lectins and antibodies. They are also used in glycan arrays to screen for novel glycan-binding proteins and to profile the specificity of known ones. The α-Gal epitope, which includes the α-1,3-galactosyl linkage and is structurally related to the α-1,4 linkage, has been extensively studied in the context of xenotransplantation and the α-Gal syndrome, a type of red meat allergy. nih.govnih.govnih.gov While distinct, research on the α-Gal epitope often provides insights and methodologies applicable to the study of α-1,4-galactosyl epitopes. For instance, the use of α-Gal epitopes on tumor vaccines to enhance their immunogenicity by targeting them to antigen-presenting cells via natural anti-Gal antibodies is a promising area of research. nih.gov

Interactions with Glycan-Modifying Enzymes

The interaction of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe with glycan-modifying enzymes, such as glycosidases and glycosyltransferases, is crucial for its biosynthesis and degradation. The specificity of these enzymes determines the fate of this disaccharide in a biological system.

Alpha-galactosidases are enzymes that catalyze the hydrolysis of terminal α-galactosyl residues from a variety of substrates. nih.gov The susceptibility of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe to hydrolysis by α-galactosidases would depend on the specific enzyme's substrate specificity. For instance, α-galactosidase from coffee beans is known to hydrolyze aryl and alkyl α-D-galactopyranosides. nih.gov The methyl group in alpha-D-Gal-(1->4)-alpha-D-Gal-OMe would classify it as an alkyl α-galactoside, suggesting it could be a substrate for such enzymes.

Kinetic Parameters of α-Galactosidases with Various Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|

| Trametes versicolor | p-nitrophenyl-α-D-galactopyranoside | 0.651 | - | jst.go.jpjst.go.jp |

| Trametes versicolor | Melibiose | 3.66 | - | jst.go.jpjst.go.jp |

| Trametes versicolor | Raffinose | 15.1 | - | jst.go.jpjst.go.jp |

| Trametes versicolor | Stachyose | 4.47 | - | jst.go.jpjst.go.jp |

| Human α-galactosidase A | p-nitrophenyl-α-D-galactopyranoside | 8.3 | - | jst.go.jp |

| Debaryomyces hansenii UFV-1 | pNP αGal | 0.30 | - | nih.gov |

| Debaryomyces hansenii UFV-1 | Melibiose | 2.01 | - | nih.gov |

| Debaryomyces hansenii UFV-1 | Stachyose | 9.66 | - | nih.gov |

| Debaryomyces hansenii UFV-1 | Raffinose | 16 | - | nih.gov |

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally reflects a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the enzymatic reaction. U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

Compounds that are structurally similar to an enzyme's substrate can act as competitive inhibitors by binding to the active site without undergoing a reaction. Given its structure, alpha-D-Gal-(1->4)-alpha-D-Gal-OMe and its analogs are potential inhibitors of glycosidases. For instance, methyl α-D-galactopyranoside, which represents a part of the target molecule's structure, has been shown to be a non-competitive inhibitor of coffee bean α-galactosidase. nih.govsigmaaldrich.com This suggests that the methyl galactoside moiety can bind to the enzyme at a site other than the active site, or to the enzyme-substrate complex, thereby reducing its catalytic efficiency.

The inhibitory potential is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. A lower Ki value indicates a more potent inhibitor. Studies on various α-galactosidases have identified galactose and its derivatives as inhibitors. The nature of inhibition (e.g., competitive, non-competitive) provides insights into the mechanism of interaction.

Inhibition of α-Galactosidases by Galactose and its Analogs

| Enzyme Source | Inhibitor | Ki (mM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Trametes versicolor | Galactose | 2.88 | Non-competitive | jst.go.jpjst.go.jp |

| Debaryomyces hansenii UFV-1 | Galactose | 2.7 | Non-competitive | nih.gov |

| Debaryomyces hansenii UFV-1 | Melibiose | 1.2 | Non-competitive | nih.gov |

| Coffee Bean | Methyl α-D-galactopyranoside | - | Non-competitive | nih.gov |

Biophysical Characterization of Binding Events

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in characterizing the thermodynamics and kinetics of binding interactions between molecules like alpha-D-Gal-(1->4)-alpha-D-Gal-OMe and their protein targets, such as lectins.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govoup.com This includes the dissociation constant (Kd), which is a measure of binding affinity, the enthalpy change (ΔH), and the entropy change (ΔS).

While no specific ITC data for alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is available, studies on the binding of related disaccharides to lectins that recognize terminal α-galactose residues offer valuable insights. For example, the binding of histo-blood group B antigens, which contain a terminal α-Gal, to the N-terminal domain of galectin-4 has been characterized by ITC, revealing an enthalpy-driven binding process. frontiersin.org The methyl group in alpha-D-Gal-(1->4)-alpha-D-Gal-OMe could potentially influence the thermodynamics of binding through altered solvation effects or direct interactions within the binding pocket.

Thermodynamic Parameters for Lectin-Carbohydrate Interactions

| Lectin | Ligand | Kd (μM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Galectin-4 N-terminal | B antigen tetrasaccharide (type 1) | 116 | -7.6 | -2.3 | frontiersin.org |

| Galectin-4 N-terminal | B antigen tetrasaccharide (type 2) | 125 | -7.3 | -2.1 | frontiersin.org |

| Galectin-1 (Human) | N-Acetyllactosamine | 49 | -7.9 | -0.8 | nih.govacs.org |

| Soybean Agglutinin | N-Acetyllactosamine | 100 | -7.1 | -1.7 | nih.govacs.org |

Kd (dissociation constant) is the equilibrium constant for the dissociation of a complex into its components; a smaller Kd indicates a higher binding affinity. ΔH (enthalpy change) reflects the heat released or absorbed during binding. A negative ΔH indicates an exothermic reaction. TΔS (entropy change multiplied by temperature) represents the change in disorder of the system upon binding. A positive TΔS indicates an increase in entropy, which can contribute favorably to binding.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of biomolecular interactions in real-time. nih.govnicoyalife.com It provides the association rate constant (ka or kon), which describes the rate at which the complex is formed, and the dissociation rate constant (kd or koff), which describes the rate at which the complex breaks apart. nih.gov The ratio of kd to ka gives the equilibrium dissociation constant (Kd).

Kinetic Rate Constants for Lectin-Carbohydrate Interactions

| Lectin | Ligand | ka (M-1s-1) | kd (s-1) | Kd (μM) | Reference |

|---|---|---|---|---|---|

| Galectin-1 (Human) | GB0139 (disaccharide) | - | - | 0.103 | mdpi.com |

| Galectin-1 (Mouse) | GB0139 (disaccharide) | - | - | 0.131 | mdpi.com |

| Concanavalin A | Mannose | - | - | 200 | nicoyalife.com |

| Jacalin | Galactose | - | - | 16 | nicoyalife.com |

Role of Alpha D Gal 1 >4 Alpha D Gal Ome in Glycobiology and Research Applications

Utilization as a Glycosyl Donor or Acceptor in Synthetic Glycoconjugate Research

In the complex field of carbohydrate chemistry, the synthesis of specific oligosaccharides and glycoconjugates relies on the strategic use of glycosyl donors and acceptors. A glycosyl donor is a carbohydrate with an activated anomeric carbon (C1), making it ready to be transferred, while a glycosyl acceptor is a carbohydrate with a free hydroxyl group that attacks the donor to form a new glycosidic bond.

The alpha-D-Gal-(1->4)-alpha-D-Gal-OMe structure can be strategically modified to serve as either a donor or an acceptor.

As a Glycosyl Acceptor: The parent molecule, methyl α-D-galactopyranoside, can be selectively protected, leaving a free hydroxyl group at the C4 position. This makes it an ideal acceptor for a glycosyl donor, such as a galactose molecule with an activated anomeric leaving group (e.g., a trichloroacetimidate). This reaction, promoted by a Lewis acid, forms the core α(1→4) linkage of the target disaccharide. A similar strategy has been successfully employed in the synthesis of the β-(1→4) anomer, highlighting the robustness of this approach. publish.csiro.au

As a Glycosyl Donor: Conversely, once the alpha-D-Gal-(1->4)-alpha-D-Gal-OMe disaccharide is formed, it can be further modified to act as a glycosyl donor. By converting the anomeric methoxy (B1213986) group into a better leaving group, such as a thioglycoside or trichloroacetimidate (B1259523), the entire disaccharide unit can be transferred onto a larger acceptor molecule. This method is fundamental for constructing more complex glycans, such as the trisaccharide globotriose (B1671595) [alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc], or for attaching the disaccharide to proteins or lipids to create neoglycoconjugates. nih.govresearchgate.net

The efficiency and stereoselectivity of these glycosylation reactions are paramount and are influenced by the choice of protecting groups, leaving groups, and reaction promoters, as outlined in the table below.

| Component | Role | Common Examples |

| Glycosyl Donor | The sugar unit to be transferred. | Glycosyl halides, trichloroacetimidates, thioglycosides. |

| Glycosyl Acceptor | The molecule (sugar, amino acid, lipid) with a free hydroxyl group. | Partially protected monosaccharides, disaccharides, or ser/thr residues. |

| Promoter/Activator | A reagent that activates the leaving group on the donor. | Lewis acids (e.g., BF₃·Et₂O, TMSOTf), N-Iodosuccinimide (NIS). |

| Protecting Groups | Temporarily block hydroxyl groups to direct the reaction to a specific position. | Benzoyl (Bz), Acetyl (Ac), Benzyl (Bn). |

Application as a Specific Ligand or Probe for Glycan Array Development and Screening

Glycan microarrays are powerful tools for high-throughput screening of glycan-binding proteins (GBPs), such as lectins and antibodies. On these arrays, a library of different carbohydrate structures is immobilized, and the binding of a fluorescently labeled protein is measured. The disaccharide core of our target molecule, Galα(1→4)Gal, is an important component of these arrays, allowing researchers to probe for proteins that specifically recognize this linkage.

Research has shown that human galectin-1 (gal-1), a lectin involved in regulating immune responses, can bind to Galα(1→4)Gal. nih.gov This interaction, however, is weaker than its binding to the classic lactose (B1674315) (Galβ(1→4)Glc) ligand. Detailed structural studies using NMR spectroscopy and molecular dynamics simulations have revealed the basis for this specificity. While typical lectin-galactose binding involves a CH–π interaction between a tryptophan residue in the protein and the galactose ring, this interaction is significantly reduced with the Galα(1→4)Gal disaccharide. nih.gov This demonstrates the ability of glycan arrays to distinguish between even closely related glycan isomers.

The Immune Epitope Database (IEDB) officially lists alpha-D-Gal-(1->4)-D-Gal as an epitope that has been used in multiple B cell assays to characterize antibody binding. iedb.org This confirms its utility in screening patient or animal sera to identify and quantify antibodies that specifically target this structure, which is distinct from the antibodies that recognize the more common alpha-gal (Galα(1→3)Gal) epitope responsible for the alpha-gal syndrome. iedb.orgnih.gov

| Ligand | Linkage | Relative Binding Affinity vs. Lactose | Key Structural Interaction Notes | Reference |

| Lactose | Galβ(1→4)Glc | 1 (Reference) | Strong CH-π interaction with Trp68 | nih.gov |

| Galα(1→4)Gal | α(1→4) | ~500-fold weaker | Diminished CH-π interaction; binding partially compensated by hydrogen bonds. | nih.gov |

| Galα(1→3)Gal | α(1→3) | ~250-fold weaker | CH-π interaction maintained. | nih.gov |

Development of Research Tools for Investigating Glycan-Mediated Biological Processes

Beyond its use in synthesis and screening, alpha-D-Gal-(1->4)-alpha-D-Gal-OMe and its derivatives serve as critical research tools for a variety of biochemical and biophysical applications.

Enzyme Substrates: The compound can be used as a specific substrate for enzymes that process glycans, such as α-galactosidases. By measuring the rate of hydrolysis of the α(1→4) linkage, researchers can characterize the kinetics (Kₘ, Vₘₐₓ) and substrate specificity of these enzymes from various biological sources. This is crucial for understanding their roles in glycan metabolism and for potential applications in diagnostics and food processing.

Biophysical Probes: As demonstrated in the study of galectin-1, the Galα(1→4)Gal disaccharide is an invaluable probe for detailed biophysical investigations like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations. nih.gov These studies provide atomic-level resolution of how the glycan fits into the binding pocket of a protein, revealing the specific hydrogen bonds and hydrophobic interactions that determine binding affinity and specificity.

Inhibition Assay Reagents: In competitive inhibition assays, the soluble alpha-D-Gal-(1->4)-alpha-D-Gal-OMe can be used to determine the binding specificity of a newly discovered lectin or antibody. By measuring how effectively the free sugar blocks the protein from binding to a surface-immobilized glycan, one can infer the protein's preference for the α(1→4) linkage compared to other structures.

Affinity Ligands: When covalently attached to a solid support like agarose (B213101) beads, the molecule can be used for affinity chromatography. This allows for the specific isolation and purification of proteins that bind to the Galα(1→4)Gal structure from complex biological mixtures like cell lysates or serum.

Contribution to Understanding Glycan Biosynthesis Pathways and Their Regulation

The synthesis of complex carbohydrates in cells is a highly regulated process managed by a suite of enzymes called glycosyltransferases. These enzymes typically follow a "one enzyme-one linkage" rule, where a specific enzyme is responsible for creating a specific glycosidic bond. nih.gov The family of α-1,4-galactosyltransferases (α4Gal-T) is responsible for creating Galα(1→4) linkages. nih.gov

The compound alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is an important tool for studying these pathways. By using it or its derivatives as an acceptor substrate in in-vitro enzyme assays, researchers can:

Identify and Characterize Novel Glycosyltransferases: A cell or tissue extract can be tested for its ability to add a new sugar residue to alpha-D-Gal-(1->4)-alpha-D-Gal-OMe. If a reaction occurs, it indicates the presence of a glycosyltransferase capable of recognizing this specific disaccharide structure, allowing for the enzyme's subsequent purification and characterization.

Determine Acceptor Specificity: The compound can be used in a panel of different potential acceptor molecules to define the precise structural requirements of a known glycosyltransferase. For example, one could test whether a human β-1,3-N-acetylglucosaminyltransferase can add a GlcNAc residue to the terminal galactose of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe. This helps to map out the possible branching and elongation steps in a given biosynthetic pathway. nih.gov

This approach is critical for piecing together the complex assembly lines that produce the vast array of glycans found on cell surfaces and understanding how these pathways are altered in disease states. nih.gov

Use in Investigating Glycan-Mediated Signaling Pathways in Cellular Models

Glycans on the cell surface are not merely decorative; they are key players in cell-to-cell communication and signaling. They function by binding to lectins, which can then trigger intracellular signaling cascades that regulate processes like cell adhesion, proliferation, and apoptosis.

The ability of the Galα(1→4)Gal disaccharide to bind to human galectin-1 provides a direct mechanism for its use in studying cellular signaling. nih.gov Because galectin-1 is a signaling molecule, the introduction of soluble alpha-D-Gal-(1->4)-alpha-D-Gal-OMe into a cellular model can have distinct effects:

Competitive Inhibition: In many systems, galectins function by cross-linking glycoproteins on the cell surface, bringing signaling receptors together. By adding a high concentration of soluble Galα(1→4)Gal, researchers can saturate the galectin-1 binding sites, preventing it from cross-linking its natural targets on the cell membrane. Observing the resulting biological effect (e.g., a decrease in cell adhesion or a change in cytokine production) provides direct evidence for the role of galectin-1 and its endogenous glycan ligands in that specific signaling pathway.

Modulation of Immune Responses: The interaction between glycans and glycan-binding proteins is a cornerstone of immunology. The fact that the Galα(1→4)Gal structure is a known B-cell epitope means it can be recognized by antibodies. iedb.org In a cellular context, this interaction could be used to study antibody-dependent signaling events. For example, one could investigate whether the binding of specific anti-Galα(1→4)Gal antibodies to cells decorated with this epitope can trigger complement activation or phagocytosis.

Through these applications, alpha-D-Gal-(1->4)-alpha-D-Gal-OMe serves as a specific molecular probe to perturb and thereby elucidate the complex signaling networks that are mediated by glycan-protein interactions.

Chemical Modifications and Derivatization Strategies for Alpha D Gal 1 >4 Alpha D Gal Ome

Selective Functionalization for Bioconjugation and Probe Development

The covalent attachment of alpha-D-Gal-(1→4)-alpha-D-Gal-OMe to larger molecules or surfaces is a key strategy for studying its interactions. Because the native methyl glycoside is relatively inert, it must first be derivatized to introduce a reactive handle, a process known as functionalization.

To enable bioconjugation, the anomeric methyl group of the target compound is typically replaced during synthesis with a linker or spacer arm terminating in a functional group. This is achieved by performing the glycosylation reaction with a functionalized alcohol instead of methanol. The linker provides a physical separation between the carbohydrate epitope and the carrier molecule, which helps to ensure that the carbohydrate is accessible for recognition.

Common strategies involve introducing linkers with terminal amino, carboxyl, or thiol groups. For instance, a linker such as 2-aminoethanol or 3-aminopropanol can be used as the glycosyl acceptor, resulting in a disaccharide with a terminal primary amine. This amine can then be coupled to carboxylic acids on a protein via amide bond formation. Alternatively, using an acceptor like thioglycolic acid or 3-mercaptopropanol introduces a thiol group, which is highly reactive towards maleimide (B117702) groups pre-installed on proteins or surfaces.

The choice of linker depends on the desired application, such as immobilization on a solid support for affinity chromatography, attachment of a fluorescent label for imaging, or conjugation to a carrier protein for immunological studies.

Table 1: Examples of Functionalized Linkers for Derivatizing the Gal(α1→4)Gal Disaccharide

| Linker Type | Terminal Functional Group | Example Linker Molecule | Reactive Partner for Conjugation |

|---|---|---|---|

| Amino-terminated | -NH₂ | 2-Aminoethanol | Activated esters (e.g., NHS-esters), Isothiocyanates |

| Carboxy-terminated | -COOH | Glycolic acid | Amines (via carbodiimide (B86325) chemistry, e.g., EDC) |

| Thiol-terminated | -SH | 3-Mercaptopropanol | Maleimides, Iodoacetamides |

Neoglycoproteins are artificial glycoproteins created by covalently attaching carbohydrate antigens to a protein carrier, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). These constructs are invaluable for producing antibodies, developing enzyme-linked immunosorbent assays (ELISAs), and studying carbohydrate-protein interactions.

The synthesis of a neoglycoprotein requires a derivative of the target disaccharide that has been functionalized with a linker, as described in section 7.1.1. For example, a Gal(α1→4)Gal disaccharide bearing a terminal thiol group can be conjugated to a maleimide-activated carrier protein. nih.gov Similarly, a disaccharide with a terminal carboxylic acid can be activated in situ with N-hydroxysuccinimide (NHS) and a carbodiimide like EDC, and then reacted with the lysine (B10760008) residues on the surface of a protein like BSA. nih.gov The ratio of sugar to protein can be controlled to produce conjugates with a varying density of carbohydrate epitopes. nih.gov

These glycoconjugates effectively display multiple copies of the Gal(α1→4)Gal epitope, mimicking its presentation on cell surfaces and enhancing its avidity for binding partners.

Table 2: General Scheme for Neoglycoprotein Synthesis

| Step | Description | Reactants | Coupling Chemistry | Product |

|---|---|---|---|---|

| 1 | Carbohydrate Functionalization | Gal(α1→4)Gal precursor, Linker molecule (e.g., 3-mercaptopropanol) | Glycosylation | Thiol-functionalized Gal(α1→4)Gal disaccharide |

| 2 | Protein Activation | Carrier Protein (e.g., BSA), Maleimide crosslinker | Amide bond formation | Maleimide-activated BSA |

Preparation of Analogs with Modified Saccharide Units or Linkage Variations

To probe the structural requirements for molecular recognition, analogs of alpha-D-Gal-(1→4)-alpha-D-Gal-OMe are synthesized. These analogs feature deliberate alterations to either the sugar units themselves or the glycosidic linkage that connects them.

Modifications to the saccharide units can include:

Epimerization: Changing the stereochemistry at one or more chiral centers, for example, by replacing a D-galactose unit with D-glucose or D-talose.

Deoxygenation: Removing a hydroxyl group (e.g., creating a 6-deoxy-galactose or fucose analog) to test the importance of that specific hydrogen-bonding site for receptor binding.

Functional group substitution: Replacing a hydroxyl group with another chemical moiety, such as a fluorine atom (to act as an H-bond acceptor only) or an amino group (to introduce a positive charge).

Varying the glycosidic linkage is another critical strategy. The native compound has an α(1→4) linkage. Synthesizing isomers with α(1→2), α(1→3), α(1→6), or β(1→4) linkages helps to determine the spatial and geometric constraints of the receptor's binding pocket. The synthesis of these different linkage isomers requires sophisticated protecting group strategies to ensure that only the desired hydroxyl group on the acceptor sugar is available for glycosylation.

Influence of Chemical Derivatization on Molecular Recognition and Conformational Properties

The chemical modifications described above have a profound influence on both the three-dimensional shape of the disaccharide and its ability to be recognized by biological receptors. The Gal(α1→4)Gal sequence is known to be a recognition element for certain bacterial toxins and adhesins. nih.gov

Derivatization is a primary tool for exploring these interactions. By creating neoglycoproteins and functionalized surfaces, researchers can perform quantitative binding assays to measure the affinity of receptors for the carbohydrate. The synthesis of a library of analogs (as described in 7.2) allows for detailed structure-activity relationship (SAR) studies. For instance, if an analog lacking the 6'-hydroxyl group shows significantly reduced binding to a bacterial lectin, it indicates that this specific hydroxyl group is a critical contact point for recognition.

Furthermore, chemical derivatization can alter the conformational properties of the disaccharide. The α(1→4) linkage allows for flexibility, meaning the molecule can adopt various shapes in solution. The preferred conformation is determined by the torsion angles (φ and ψ) of the glycosidic bond. These preferences can be mapped using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) measurements, which are then often compared with computational models like Metropolis Monte Carlo simulations. nih.gov Changing a substituent on one of the galactose rings can shift this conformational equilibrium, which in turn can dramatically affect how well the disaccharide fits into the binding site of a protein, thereby altering its biological activity.

Computational Chemistry and Molecular Modeling of Alpha D Gal 1 >4 Alpha D Gal Ome

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical (QC) calculations provide a fundamental understanding of the electronic structure of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, which governs its geometry, stability, and reactivity. Methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the molecule's behavior without empirical parameters, offering high accuracy.

Studies have utilized various levels of theory to investigate the disaccharide, which is also known as galabiose. Optimized geometries and total energies for different conformers have been calculated using methods including RHF/6-31G, RHF/6-31G**, and B3LYP/6-31G. researchgate.netnih.gov The B3LYP functional, in particular, has been shown to perform well for carbohydrates. nih.gov These calculations are critical for determining the relative stabilities of various conformations that arise from the rotation of hydroxymethyl groups and, most importantly, the glycosidic linkage.

A key application of QC methods is the generation of potential energy surfaces (PES) by systematically rotating the glycosidic torsion angles (φ and ψ). researchgate.netnih.gov By calculating the energy at each incremental rotation, a detailed map of low-energy and high-energy regions is created, revealing the most stable conformations and the energy barriers between them. Semi-empirical methods like AM1 have also been used for this purpose, offering a computationally less expensive way to explore the conformational landscape, with results often compared against higher-level ab initio methods for validation. researchgate.netnih.gov These energy maps provide foundational data that is used to parameterize and validate the empirical force fields used in molecular dynamics simulations.

| QC Method | Basis Set | Application in Galabiose Study |

| RHF (Restricted Hartree-Fock) | 6-31G, 6-31G** | Calculation of optimized geometries and total energies of conformers. researchgate.netnih.gov |

| B3LYP (DFT) | 6-31G | Calculation of galabiose conformer energies. researchgate.net |

| AM1 (Semi-empirical) | N/A | Generation of potential energy surface maps by rotating glycosidic torsion angles. researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide detailed information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe in a solution environment, typically water, mimicking physiological conditions. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's conformation evolves over time.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. Carbohydrates present unique challenges for force field development due to their high polarity, numerous stereocenters, and the anomeric and exo-anomeric effects. nih.gov

Several specialized force fields have been developed to accurately model glycans, with GLYCAM and the carbohydrate parameters within CHARMM being among the most widely used. nih.govacs.org The development of these force fields, such as GLYCAM06, involves a rigorous parameterization process. nih.govacs.org Dihedral angle terms, which are crucial for describing the rotation around bonds like the glycosidic linkage, are often derived from quantum mechanical data. nih.gov For instance, the parameters in GLYCAM06 were optimized to reproduce QM energy calculations performed at the B3LYP/6-31++G(2d,2p) level of theory for a collection of small model molecules. mdpi.com The accurate representation of atomic partial charges is also essential for modeling intermolecular interactions with polar solvent molecules like water. nih.gov

The three-dimensional structure of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is largely defined by the orientation around the glycosidic bond, which connects the two galactose residues. This orientation is described by two primary torsion angles, phi (φ) and psi (ψ). chemtry.inqmul.ac.uk

| Torsion Angle | Defining Atoms | Description |

| Phi (φ) | O5'—C1'—O4—C4 | Describes the rotation around the C1'-O4 bond. |

| Psi (ψ) | C1'—O4—C4—C5 | Describes the rotation around the O4-C4 bond. |

Note: Atom numbering follows IUPAC recommendations, where primed atoms belong to the non-reducing galactose residue. qmul.ac.uk

MD simulations are used to explore the conformational space available to these torsion angles in solution. By running simulations for nanoseconds or even microseconds, a statistical ensemble of conformations is generated. Analysis of this ensemble reveals the probability distribution of the φ and ψ angles, identifying the most populated conformational states. researchgate.net Studies on the analogous α(1→4) linkage in maltose (B56501) show that the presence of explicit water molecules increases the rotational freedom of the linkage compared to in-vacuo calculations. researchgate.net Water accomplishes this by forming hydrogen bonds and lowering the energy barriers between different conformational states, thus expanding the range of accessible conformations. researchgate.netresearchgate.net The resulting free-energy landscapes provide a comprehensive view of the disaccharide's flexibility and its preferred shapes in a biological context.

Molecular Docking and Binding Energy Calculations with Protein Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. nih.gov For alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, this method is crucial for understanding its role in molecular recognition events. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov

The alpha-D-Gal-(1->4)-alpha-D-Gal moiety is the terminal receptor for various bacterial toxins and adhesins, such as the Shiga toxin and the P-fimbriae of uropathogenic E. coli. These proteins are therefore primary targets for docking studies. The goal of such studies is to identify the specific interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic contacts—that stabilize the complex. This information is critical for understanding the basis of binding specificity.

Binding energy calculations, often performed using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can then be used to refine the initial docking predictions and obtain a more quantitative estimate of the binding affinity. These calculations often follow MD simulations of the protein-ligand complex to account for the dynamic nature of the interaction and the effects of the solvent.

| Step in Docking Workflow | Description |

| 1. Receptor Preparation | The 3D structure of the protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and assigning charges. |

| 2. Ligand Preparation | A 3D model of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is generated and its energy is minimized. |

| 3. Binding Site Definition | The region on the protein surface where the ligand is expected to bind is identified. |

| 4. Docking Simulation | A search algorithm places the ligand in the binding site in numerous orientations and conformations. |

| 5. Scoring and Analysis | Each pose is evaluated with a scoring function to predict binding affinity. The top-ranked poses are analyzed to identify key molecular interactions. |

De Novo Design of Glycomimetics Based on the Alpha-D-Gal-(1->4)-alpha-D-Gal-OMe Scaffold

The structural and energetic insights gained from quantum chemistry, MD simulations, and docking studies provide a powerful foundation for the de novo design of glycomimetics. Glycomimetics are molecules designed to mimic the structure and/or function of natural carbohydrates but with modified properties, such as enhanced metabolic stability, improved binding affinity, or better pharmacokinetic profiles. nih.govunimib.it

Using the alpha-D-Gal-(1->4)-alpha-D-Gal-OMe structure as a scaffold, computational methods can guide the rational design of new compounds. For example, if docking studies reveal that a specific hydroxyl group is not involved in crucial hydrogen bonding with a protein receptor, it could be a candidate for modification. It might be replaced with a hydrogen atom (a deoxy sugar) or a fluorine atom to increase hydrophobicity and potentially enhance membrane permeability. nih.gov

The computational workflow for de novo design involves an iterative cycle:

Analyze the Scaffold: Use computational data to understand the structure-activity relationship of the native alpha-D-Gal-(1->4)-alpha-D-Gal-OMe.

Generate Novel Structures: Modify the scaffold in silico by adding, removing, or replacing functional groups.

Evaluate Candidates: Use docking and binding energy calculations to predict the affinity of the new designs for the target receptor.

Synthesize and Test: The most promising candidates identified computationally are then synthesized and tested experimentally to validate the design.

This approach allows for the exploration of a vast chemical space to create novel molecules with therapeutic potential, such as inhibitors that could block the binding of pathogens to host cells by mimicking the native disaccharide receptor.

Advanced Analytical Methodologies for Complex Carbohydrates Applied to Alpha D Gal 1 >4 Alpha D Gal Ome Research

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are the cornerstone of carbohydrate analysis, enabling the separation of complex mixtures into individual components. For a compound like alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, high-resolution techniques are critical to distinguish it from structurally similar isomers and impurities.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the separation and quantification of carbohydrates without the need for derivatization. chromatographyonline.com Carbohydrates, being weakly acidic, can be separated on strong anion-exchange columns at high pH. thermofisher.com The separated analytes are then detected with high sensitivity and specificity using pulsed amperometry, which involves their oxidation at the surface of a gold electrode. thermofisher.comaafco.org

This method is particularly well-suited for analyzing alpha-D-Gal-(1->4)-alpha-D-Gal-OMe due to its ability to resolve oligosaccharides based on size, charge, sugar composition, and linkage isomerism. thermofisher.com For instance, HPAEC-PAD can effectively separate galacto-oligosaccharides (GOS), a class to which the target disaccharide belongs. nih.gov The separation of a synthetic standard of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe from potential starting materials (e.g., D-galactose) or linkage isomers (e.g., alpha-D-Gal-(1->3)-alpha-D-Gal-OMe or alpha-D-Gal-(1->6)-alpha-D-Gal-OMe) would be achievable with high resolution.

The retention time of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe would be a key identifier in a given chromatographic system. A typical analysis would involve a sodium hydroxide (B78521) gradient to elute the carbohydrate from a specialized column, such as a Dionex CarboPac series column, which is designed for high-resolution separation of mono- and oligosaccharides. nih.gov

Table 1: Illustrative HPAEC-PAD Separation Parameters for alpha-D-Gal-(1->4)-alpha-D-Gal-OMe Analysis

| Parameter | Value/Condition | Purpose |

| Column | Dionex CarboPac™ PA200 (3 x 250 mm) | Provides high-resolution separation of oligosaccharides. nih.gov |

| Mobile Phase | A: Deionized WaterB: 100 mM Sodium Hydroxide (NaOH)C: 1 M Sodium Acetate (NaOAc) | High pH for anion-exchange separation; Acetate gradient for eluting larger oligosaccharides. chromatographyonline.com |

| Gradient | Isocratic elution with 10-100 mM NaOH | To separate neutral and weakly acidic carbohydrates based on their pKa values. |

| Flow Rate | 0.5 mL/min | Optimized for a 3 mm inner diameter column to ensure high efficiency. thermofisher.com |

| Detection | Pulsed Amperometric Detection (PAD) with Gold Electrode | Enables highly sensitive, direct detection of underivatized carbohydrates. chromatographyonline.comthermofisher.com |

| Expected Elution | Monosaccharides (e.g., Galactose) elute first, followed by disaccharides. Linkage isomers may show distinct retention times. | Separation is based on size and the specific interaction with the stationary phase. |

Capillary Electrophoresis (CE) is another high-resolution separation technique valuable for the analysis of carbohydrates. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. For purity and isomer analysis of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, CE, particularly when coupled with a derivatization agent to impart a charge, can be highly effective.

In a typical CE setup for glycans, the carbohydrate is labeled with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). nih.gov The separation is then based on the charge-to-mass ratio of the derivatized analyte. This methodology allows for the separation of isomers that may be difficult to resolve by chromatography alone. CE is capable of separating protein monomers from aggregates and impurities, demonstrating its high resolving power which can be applied to assess the purity of the target disaccharide. nih.gov The specificity of CE can confirm the presence of the main compound and quantify impurities with high accuracy. nih.gov

Hyphenated Techniques for Comprehensive Structural Characterization (e.g., LC-MS, GC-MS)

While chromatographic techniques can separate components, hyphenated techniques that couple chromatography with mass spectrometry (MS) are essential for definitive structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern glycoanalysis. Following separation by LC, often using a porous graphitic carbon (PGC) or reversed-phase column, the analyte is introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for carbohydrates. nih.gov Tandem MS (MS/MS) experiments on the parent ion of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe would provide fragmentation patterns that confirm its identity. Key diagnostic ions would include those corresponding to the loss of the methyl group, the loss of a galactose unit, and cross-ring cleavages, which can help to infer the (1->4) linkage position. nih.gov The presence of diagnostic ions, such as m/z corresponding to [Gal-Gal+H]⁺, helps in identifying the disaccharide structure. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it requires derivatization to make the non-volatile carbohydrate amenable to gas chromatography. Typically, the sample is permethylated or silylated. The derivatized alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is then separated on a GC column and fragmented in the mass spectrometer, usually by electron ionization (EI). The resulting fragmentation patterns are highly reproducible and can be compared to spectral libraries for confirmation. This method is particularly useful for linkage analysis, as the fragmentation patterns of methylated sugars provide clear information about the positions of glycosidic bonds. nih.gov

Table 2: Expected Mass Spectrometric Fragments for alpha-D-Gal-(1->4)-alpha-D-Gal-OMe Characterization

| Analytical Technique | Ionization Mode | Parent Ion (m/z) [M+Na]⁺ | Key Expected Fragment Ions (m/z) | Information Gained |

| LC-ESI-MS/MS | Positive | 377.12 | 345 (Loss of CH₃OH), 215 (Gal-OMe+Na)⁺, 185 (Gal+Na)⁺ | Confirms molecular weight, loss of terminal galactose, and composition. |

| GC-EI-MS (Permethylated) | Electron Ionization | 426.2 (M⁺) | Varies; fragments indicative of a 1,4-linked hexopyranoside | Confirms linkage position and monosaccharide identity through characteristic fragmentation patterns. |

Advanced NMR Techniques for Characterization of Minor Components or Complex Glycan Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of carbohydrates in solution. It provides detailed information on the sequence of monosaccharides, anomeric configurations (α or β), linkage positions, and the three-dimensional conformation of the molecule. sinica.edu.tw

For alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, a suite of 1D and 2D NMR experiments would be employed.

¹H NMR: Provides information on the number of sugar residues, their anomeric configurations (based on the chemical shift and coupling constant of H-1), and the presence of the O-methyl group.

¹³C NMR: Complements the ¹H data, with the chemical shifts of anomeric carbons being particularly diagnostic of the anomeric configuration and linkage.

2D COSY (Correlation Spectroscopy): Establishes proton-proton couplings within each galactose ring, allowing for the assignment of all ring protons.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton (H-1) of one galactose unit and the carbon at the linkage position (C-4) of the other.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps to confirm the linkage and determine the conformation around the glycosidic bond.

Advanced techniques like Saturation Transfer Difference (STD) NMR can be used to study interactions with proteins, while Diffusion-Ordered Spectroscopy (DOSY) can help to analyze complex mixtures by separating the signals of different components based on their diffusion coefficients, which is useful for identifying minor impurities. uea.ac.uk The complete NMR assignment for related structures, such as galactosylgloboside, has been described and serves as a reference for the type of data required. nih.gov

Future Perspectives and Emerging Research Directions in Alpha D Gal 1 >4 Alpha D Gal Ome Research

Integration into Advanced Glycan Array Platforms for High-Throughput Ligand Screening

The development of glycan array technology has revolutionized the study of carbohydrate-protein interactions. nih.gov These platforms allow for the high-throughput screening of a large number of glycans against various glycan-binding proteins (GBPs), such as lectins and antibodies. nih.gov The integration of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe onto these arrays is a critical step in elucidating its binding partners and understanding its biological functions.

Future efforts will likely focus on creating more sophisticated and diverse glycan arrays that feature alpha-D-Gal-(1->4)-alpha-D-Gal-OMe in various presentations. This includes varying the density of the glycan on the array surface and presenting it in the context of different neighboring glycans to mimic its natural presentation on cell surfaces. Such arrays will be instrumental in:

Identifying Novel Receptors: Screening alpha-D-Gal-(1->4)-alpha-D-Gal-OMe against a wide range of proteins from different organisms could lead to the discovery of new lectins or other proteins that specifically recognize this motif.

Characterizing Antibody Specificity: For immunological research, these arrays are invaluable for characterizing the fine specificity of anti-α-Gal antibodies, which are relevant in xenotransplantation and certain allergic responses. nih.gov

High-Throughput Inhibitor Screening: Glycan arrays can be used in a competitive binding format to rapidly screen libraries of small molecules for potential inhibitors of the interaction between alpha-D-Gal-(1->4)-alpha-D-Gal-OMe and its binding partners. nih.govnih.gov

| Technology | Application in alpha-D-Gal-(1->4)-alpha-D-Gal-OMe Research | Potential Impact |

| Glycan Microarrays | High-throughput screening of interactions with lectins, antibodies, and other proteins. nih.gov | Discovery of new biological roles and binding partners. |

| Competitive Binding Assays | Screening for inhibitors of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe-protein interactions. | Development of potential therapeutics. |

| Cell-Based Arrays | Studying the recognition of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe in a more physiologically relevant context. | Better understanding of its role in cellular processes. |

Exploration of Novel and Sustainable Synthetic Pathways

The availability of pure and well-characterized alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is essential for all aspects of its research. While classical chemical synthesis methods have been established, there is a growing interest in developing more efficient, sustainable, and scalable synthetic routes.

Future research in this area will likely concentrate on:

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical synthesis. The use of engineered glycosyltransferases or glycosidases in the synthesis of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe can offer high yields and stereoselectivity, reducing the need for extensive protecting group manipulations. nih.govescholarship.org

Automated Glycan Assembly: Advances in automated synthesis platforms are making the production of complex oligosaccharides faster and more accessible. Applying these technologies to the synthesis of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe and its derivatives will accelerate research in this area.

Green Chemistry Approaches: The development of synthetic methods that use environmentally friendly solvents, catalysts, and reagents is a key goal in modern organic chemistry. Future synthetic strategies for alpha-D-Gal-(1->4)-alpha-D-Gal-OMe will likely incorporate these principles to minimize waste and environmental impact.

Unraveling Subtle Conformational Influences on Biological Specificity and Affinity

The three-dimensional structure of a glycan is a critical determinant of its interaction with proteins. The α-(1->4) glycosidic linkage in alpha-D-Gal-(1->4)-alpha-D-Gal-OMe allows for a certain degree of conformational flexibility. nih.gov Understanding the subtle interplay between its conformation and biological activity is a key area for future investigation.

Emerging research will employ a combination of experimental and computational techniques to:

Advanced NMR Spectroscopy: Techniques like nuclear Overhauser effect (NOE) spectroscopy and residual dipolar coupling (RDC) measurements can provide detailed information about the conformational preferences of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe in solution. nih.gov

Molecular Dynamics (MD) Simulations: Computational methods such as MD simulations can provide insights into the dynamic behavior of the disaccharide, revealing the range of conformations it can adopt and the energetic landscape of its conformational space. beilstein-journals.org

Structure-Activity Relationship Studies: By synthesizing and studying a series of conformationally constrained analogs of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, researchers can probe which conformations are responsible for high-affinity binding to specific proteins. nih.gov This knowledge is crucial for the rational design of potent inhibitors or glycomimetic drugs.

| Technique | Contribution to Understanding Conformational Influences |

| NMR Spectroscopy | Provides experimental data on the average conformation and flexibility in solution. nih.gov |

| Molecular Dynamics Simulations | Offers a dynamic picture of the accessible conformations and their relative energies. beilstein-journals.org |

| X-ray Crystallography | Determines the precise conformation of the glycan when bound to a protein. nih.gov |

Development of Glycomimetic Compounds as Mechanistic Probes for Glycan-Mediated Interactions

Glycomimetics are molecules that mimic the structure and/or function of carbohydrates but have modified properties, such as increased stability or altered binding affinity. nih.gov The development of glycomimetics based on the alpha-D-Gal-(1->4)-alpha-D-Gal-OMe scaffold is a promising avenue for creating powerful tools to study glycan-mediated interactions. lu.se

Future research in this area will focus on:

Scaffold Modification: Replacing the glycosidic oxygen with a sulfur (thioglycoside) or a methylene (B1212753) group (C-glycoside) can lead to compounds with increased resistance to enzymatic hydrolysis.

Substitution at Key Positions: Modifying the hydroxyl groups of the galactose units can provide insights into the specific interactions that are crucial for protein binding. nih.gov

Conformationally Locked Analogs: Synthesizing rigid analogs that are "locked" in a specific conformation can help to determine the bioactive conformation of the natural glycan.

These glycomimetics will serve as valuable mechanistic probes to dissect the molecular details of how alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is recognized by its protein partners. unimi.it They can also serve as lead compounds for the development of new therapeutic agents that target these interactions. nih.govlu.se

Expanding the Understanding of Glycan-Protein Interaction Dynamics through Advanced Biophysical Methods

A comprehensive understanding of the interaction between alpha-D-Gal-(1->4)-alpha-D-Gal-OMe and its protein receptors requires a detailed characterization of the binding thermodynamics and kinetics. nih.gov Advanced biophysical methods are becoming increasingly powerful in providing these crucial insights. nih.govnih.gov

Future studies will increasingly rely on a multi-pronged biophysical approach, including:

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information is critical for understanding the driving forces behind the interaction.